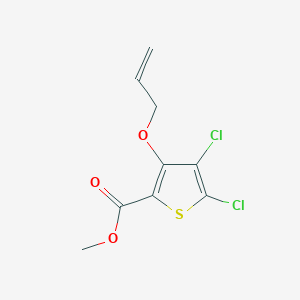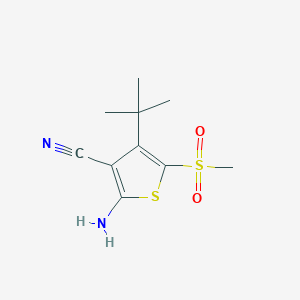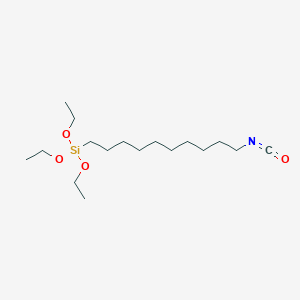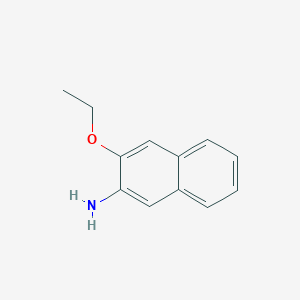
3'-Deoxy-3'-fluoro-2'-C-methylguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-3’-fluoro-2’-C-methylguanosine is a synthetic nucleoside analog known for its potent antiviral properties. This compound has garnered significant attention in the biomedical field due to its efficacy against viral infections such as hepatitis C and dengue fever .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluoro-2’-C-methylguanosine involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of fluorinating agents and methylating agents under controlled temperature and pressure.
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-fluoro-2’-C-methylguanosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
3’-Deoxy-3’-fluoro-2’-C-methylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its antiviral activity.
Reduction: This reaction can be used to remove specific functional groups, thereby modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups .
Aplicaciones Científicas De Investigación
3’-Deoxy-3’-fluoro-2’-C-methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying viral replication mechanisms.
Medicine: It is being investigated for its potential as an antiviral drug, particularly against hepatitis C and dengue fever.
Mecanismo De Acción
The antiviral activity of 3’-Deoxy-3’-fluoro-2’-C-methylguanosine is primarily due to its ability to inhibit viral RNA synthesis. Once inside the host cell, the compound is phosphorylated to its active triphosphate form, which then competes with natural nucleotides for incorporation into the viral RNA. This incorporation results in chain termination, effectively halting viral replication. The molecular targets include viral RNA-dependent RNA polymerase, a key enzyme in the replication process .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methylguanosine: Another nucleoside analog with similar antiviral properties.
2’-C-methylguanosine: Lacks the fluoro group but still exhibits antiviral activity.
3’-Deoxyguanosine: Lacks both the fluoro and methyl groups, resulting in different biological activity
Uniqueness
3’-Deoxy-3’-fluoro-2’-C-methylguanosine stands out due to its unique combination of fluoro and methyl groups, which enhance its stability and antiviral efficacy. This makes it a valuable compound in the development of antiviral therapies .
Propiedades
Fórmula molecular |
C11H14FN5O4 |
|---|---|
Peso molecular |
299.26 g/mol |
Nombre IUPAC |
2-amino-9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14FN5O4/c1-11(20)6(12)4(2-18)21-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19/h3-4,6,9,18,20H,2H2,1H3,(H3,13,15,16,19) |
Clave InChI |
FWLVLYHLIABSLF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12069508.png)

![1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime](/img/structure/B12069513.png)











